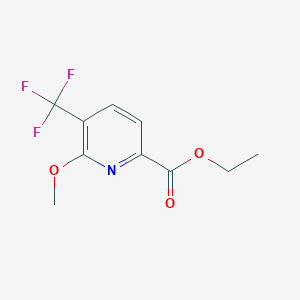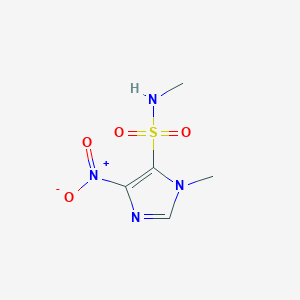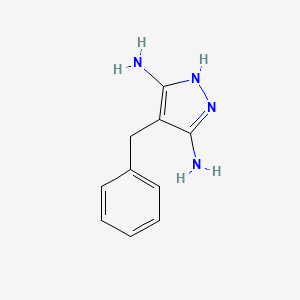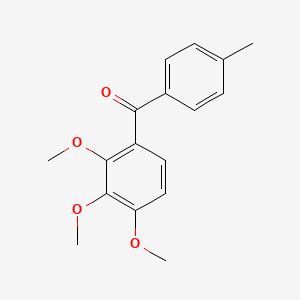
N-(4-chloro-3-fluorophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chloro-3-fluorophenyl)acetamide is an organic compound with the molecular formula C8H7ClFNO It is a derivative of acetanilide, where the phenyl ring is substituted with chlorine and fluorine atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-(4-chloro-3-fluorophenyl)acetamide can be synthesized through the acylation of 4-chloro-3-fluoroaniline with acetic anhydride or acetyl chloride. The reaction typically occurs in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
4-chloro-3-fluoroaniline+acetyl chloride→this compound+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-chloro-3-fluorophenyl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the phenyl ring can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted acetanilide derivatives, while oxidation and reduction reactions can lead to the formation of different functionalized compounds.
Applications De Recherche Scientifique
N-(4-chloro-3-fluorophenyl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with anti-inflammatory and analgesic properties.
Material Science: The compound is utilized in the development of advanced materials, including polymers and coatings.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and protein binding.
Industrial Applications: The compound is employed in the manufacture of agrochemicals and specialty chemicals.
Mécanisme D'action
The mechanism of action of N-(4-chloro-3-fluorophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine and fluorine substituents on the phenyl ring enhance its binding affinity and selectivity towards these targets. The compound may inhibit or activate certain biochemical pathways, leading to its observed effects in various applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(4-chlorophenyl)acetamide
- N-(4-fluorophenyl)acetamide
- N-(3-chloro-4-fluorophenyl)acetamide
Uniqueness
N-(4-chloro-3-fluorophenyl)acetamide is unique due to the presence of both chlorine and fluorine substituents on the phenyl ring. This dual substitution pattern imparts distinct chemical and physical properties, such as increased lipophilicity and enhanced reactivity, making it a valuable compound in various research and industrial applications.
Propriétés
Numéro CAS |
351-31-5 |
|---|---|
Formule moléculaire |
C8H7ClFNO |
Poids moléculaire |
187.60 g/mol |
Nom IUPAC |
N-(4-chloro-3-fluorophenyl)acetamide |
InChI |
InChI=1S/C8H7ClFNO/c1-5(12)11-6-2-3-7(9)8(10)4-6/h2-4H,1H3,(H,11,12) |
Clé InChI |
LJYZRPHMWHAKCL-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=CC(=C(C=C1)Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(3,4-Dichlorophenyl)-4,6-dimethyl-[1,3]oxazolo[5,4-d]pyrimidine-5,7-dione](/img/structure/B13992995.png)
![3-[(Phenylmethyl)thio]pyridine](/img/structure/B13992999.png)





![6-[2-(4-Fluorophenyl)ethenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B13993048.png)
![1-[1-(7-iodo-9H-fluoren-2-yl)ethylideneamino]-2-methylguanidine;hydrochloride](/img/structure/B13993049.png)



